molecular formula C12H22O2 B3248948 Methyl 4-tert-butylcyclohexane-1-carboxylate CAS No. 19091-08-8

Methyl 4-tert-butylcyclohexane-1-carboxylate

Cat. No.: B3248948
CAS No.: 19091-08-8
M. Wt: 198.3 g/mol
InChI Key: BWJSSYBIZVGKBG-UHFFFAOYSA-N
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Description

Methyl 4-tert-butylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, featuring a tert-butyl group at the 4-position and a carboxylate ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-tert-butylcyclohexane-1-carboxylate typically involves the esterification of 4-tert-butylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for efficient production and easy scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-tert-butylcyclohexanone or 4-tert-butylcyclohexane-1-carboxylic acid.

    Reduction: 4-tert-butylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-tert-butylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-tert-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    Methyl cyclohexane-1-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-tert-butylcyclohexane-1-carboxylic acid: The acid form of the ester, with different reactivity and solubility.

    Methyl 4-isopropylcyclohexane-1-carboxylate: Similar structure but with an isopropyl group instead of a tert-butyl group, leading to different steric effects.

Uniqueness: Methyl 4-tert-butylcyclohexane-1-carboxylate is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and interactions. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.

Properties

IUPAC Name

methyl 4-tert-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJSSYBIZVGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199677
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17177-75-2
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 630 g of methanol was dissolved 203 g of 4-tert-butylcyclohexanecarboxylic acid. The solution was combined with 0.54 g of conc. sulfuric acid and heated under reflux for 72 hours. The reaction solution was allowed to cool to room temperature, 18 g of 2.5 wt % sodium hydroxide/methanol mixture was added, and the solvent was distilled off in vacuum from the reaction solution. The crude oil was purified by vacuum distillation, obtaining 207 g of methyl 4-tert-butylcyclohexanecarboxylate as colorless liquid (yield 95%, isomer ratio 76:24).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
203 g
Type
reactant
Reaction Step Three
Quantity
630 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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